molecular formula C23H48N2O4 B13762121 Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-68-0

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-

Cat. No.: B13762121
CAS No.: 66161-68-0
M. Wt: 416.6 g/mol
InChI Key: FIUMCQDPWSKKHO-UHFFFAOYSA-N
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Description

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a chemical compound with the molecular formula C23H48N2O3 It is known for its unique structure, which includes a hexadecanamide backbone and a bis(2-hydroxyethyl)oxidoamino group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of hexadecanoyl chloride with N,N-bis(2-hydroxyethyl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. The purification process may involve crystallization or distillation, depending on the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. It may also interact with specific protein targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

66161-68-0

Molecular Formula

C23H48N2O4

Molecular Weight

416.6 g/mol

IUPAC Name

3-(hexadecanoylamino)-N,N-bis(2-hydroxyethyl)propan-1-amine oxide

InChI

InChI=1S/C23H48N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23(28)24-17-15-18-25(29,19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28)

InChI Key

FIUMCQDPWSKKHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-]

Origin of Product

United States

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